molecular formula C8H14O B1237155 5-Octenal CAS No. 41547-29-9

5-Octenal

Cat. No.: B1237155
CAS No.: 41547-29-9
M. Wt: 126.2 g/mol
InChI Key: ZUSUVEKHEZURSD-ONEGZZNKSA-N
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Description

5-Octenal, also known as Pomelo aldehyde, is an organic compound with the molecular formula C8H14O. It belongs to the class of medium-chain aldehydes, characterized by an aldehyde group attached to a carbon chain of eight carbon atoms. This compound is notable for its fruity, citrus-like aroma and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Octenal can be synthesized through various methods, including the hydroformylation of heptene. This process involves the addition of a formyl group (HCO) to heptene under specific conditions, typically using a catalyst such as rhodium or cobalt .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of octanol. This method involves the use of oxidizing agents such as potassium permanganate or molecular oxygen in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Octenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Octenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the flavor and fragrance industry.

    Biology: Studies have explored its role as a signaling molecule in biological systems.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antimicrobial agents.

    Industry: It is used in the production of perfumes, flavorings, and other consumer products.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its fruity aroma makes it particularly valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in chemical synthesis and biological research .

Properties

IUPAC Name

(E)-oct-5-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSUVEKHEZURSD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

62.00 °C. @ 760.00 mm Hg
Record name (Z)-5-Octenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name (Z)-5-Octenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41547-29-9, 41547-22-2
Record name 5-Octenal, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041547299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-5-Octenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-OCTENAL, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X58IF79Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-5-Octenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Octenal in food chemistry?

A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods. It is particularly relevant in the context of partially hydrogenated soybean oil, a common ingredient in processed foods. [] Research indicates that this compound, along with other aldehydes like 2,8-undecadienal, 2,7-decadienal, and 6-nonenal, originates from the thermal decomposition of hydroperoxides formed during the oxidation of specific fatty acids, such as cis,cis 9,15-linoleic acid. [] Among these volatile compounds, 6-nonenal, possessing a cucumber-melon odor, is recognized as a key contributor to the undesirable "hydrogenation odor" associated with deteriorated partially hydrogenated soybean oil. []

Q2: Can you explain the formation mechanism of this compound from cis,cis 9,15-linoleic acid?

A2: The formation of this compound from cis,cis 9,15-linoleic acid is a multi-step process involving oxidation and decomposition. Initially, the isolated double bonds at carbons 9,10 and 15,16 of cis,cis 9,15-linoleic acid undergo isomerization, leading to the formation of allylic radicals. [] These radicals react with oxygen, yielding monohydroperoxides at positions 8,9,10, 11, 14,15,16, and 17. [] this compound is specifically generated from the decomposition of the 14,15,16 monohydroperoxide. [] This process highlights the complex degradation pathways of fatty acids and their contribution to volatile compound formation in food systems.

Q3: Is there any research on the safety assessment of this compound as a fragrance ingredient?

A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment specifically for cis-5-Octenal. [] While the details of this assessment are not provided in the abstract, this information suggests that this compound, in its cis isomer form, has been evaluated for its potential use and safety in fragrances.

Q4: Beyond food, are there other areas where this compound plays a role?

A4: Yes, this compound is also relevant in the study of insect pheromones, particularly in the order Coleoptera (beetles). [] While the provided abstract does not elaborate on the specific role of this compound within Coleoptera pheromone systems, its presence underscores the compound's ecological significance in mediating insect communication and behavior.

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